3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride
Description
3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride (CAS: 1211264-90-2) is a pyrazole derivative characterized by a methoxy group at position 3 and methyl groups at positions 1 and 5 of the pyrazole ring. Its hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical and chemical research. The empirical formula is C₆H₁₂ClN₃O, with a molecular weight of 177.63 g/mol .
Properties
IUPAC Name |
3-methoxy-1,5-dimethylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-4-5(7)6(10-3)8-9(4)2;/h7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVHEHXZCZMADY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679291 | |
| Record name | 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211264-90-2, 1263094-62-7 | |
| Record name | 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 3,5-dimethyl-1H-pyrazole with methoxyamine hydrochloride under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity . Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table compares 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride with key analogues:
Key Observations :
- This may enhance solubility in polar solvents or interaction with biological targets.
- Hydrochloride vs. Dihydrochloride Salts : The dihydrochloride form of 1,5-dimethyl-1H-pyrazol-4-amine (MW 177.06 g/mol) has a lower molecular weight than the target compound (177.63 g/mol) due to an additional chloride ion, which could affect crystallinity and stability .
Physicochemical and Functional Properties
| Property | 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine HCl | 1-Methyl-1H-pyrazol-4-amine HCl | 1,5-Dimethyl-1H-pyrazol-4-amine diHCl |
|---|---|---|---|
| Molecular Weight (g/mol) | 177.63 | 133.58 | 177.06 |
| Key Functional Groups | Methoxy, methyl | Methyl | Methyl |
| Polarity | High (due to OCH₃) | Moderate | Low |
| Potential Applications | Pharmaceuticals, agrochemicals | Chemical intermediates | Ligands, catalysts |
Commercial Availability and Handling
- Availability : The target compound is listed as discontinued in supplier catalogs (), whereas analogues like 1,5-dimethyl-1H-pyrazol-4-amine dihydrochloride remain available, reflecting market demand and synthetic complexity .
- Hydrochloride salts necessitate moisture-free storage to prevent decomposition .
Biological Activity
3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a derivative of pyrazole characterized by a methoxy group and two methyl groups at specific positions on the pyrazole ring. This compound, with a molecular formula of C6H11N3O·HCl and a molecular weight of approximately 147.61 g/mol, has garnered attention for its potential biological activities, particularly in pharmacological applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Compounds in this class have demonstrated significant cytotoxic effects against various cancer cell lines, including:
These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and disruption of key signaling pathways.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can modulate inflammatory responses, potentially making them useful in treating conditions characterized by chronic inflammation.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism and proliferation.
- Pathway Modulation : It could influence signaling pathways critical for cell survival and growth, such as those involving fibroblast growth factor receptors (FGFRs) and other tyrosine kinases.
Study on Antitumor Activity
A study conducted by Bouabdallah et al. explored the antitumor activity of various pyrazole derivatives, including this compound. The research demonstrated that compounds with similar structural features exhibited significant cytotoxicity against several cancer types:
- Breast Cancer (MCF7) : Notable growth inhibition was observed.
- Lung Cancer (NCI-H460) : The compound showed promising results with an IC50 value indicating effective dose-response behavior.
Pharmacological Applications
The compound's unique structure allows it to be a valuable building block for synthesizing more complex molecules with enhanced biological activities. Its applications span various fields:
| Field | Applications |
|---|---|
| Pharmaceuticals | Development of anticancer agents |
| Agriculture | Potential use in agrochemicals |
| Biochemistry | Studies on enzyme inhibition and metabolic pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
